1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea
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Overview
Description
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine-1-carbothioamide group attached to a phenyl ring, with a chloro and hydroxy substituent on the phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide typically involves the reaction of thiophene-2-carbohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for 3 hours, then cooled to room temperature and filtered. The resulting solution is left at room temperature, leading to the formation of yellow block crystals after six days .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and hydroxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide: Similar structure but with a thiophene ring instead of a phenyl ring.
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide: Contains an additional hydroxy group on the benzene ring.
Uniqueness
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H14ClN3OS |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3OS/c1-10(13-9-11(16)7-8-14(13)20)18-19-15(21)17-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,17,19,21)/b18-10- |
InChI Key |
RULWGWSLXXARKC-ZDLGFXPLSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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